N-[4-(propan-2-yl)phenyl]-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(propan-2-yl)phenyl]-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the thiomorpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the thiazolopyrimidine core with thiomorpholine.
Attachment of the acetamide moiety: This can be done through acylation reactions using acyl chlorides or anhydrides.
Coupling with the isopropylphenyl group: This final step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to introduce the isopropylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiomorpholine and thiazolopyrimidine rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be explored as a potential drug candidate for various diseases. Its unique functional groups may interact with biological targets in novel ways.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of new drug candidates.
Materials Science: Its unique structure may impart interesting physical properties, making it useful in the development of new materials with specific characteristics.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiazolopyrimidine core and thiomorpholine group may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
N-[4-(propan-2-yl)phenyl]-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is unique due to its combination of functional groups and complex structure, which may impart unique biological and physical properties not found in simpler compounds like cetylpyridinium chloride and domiphen bromide .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-[(2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS3/c1-13(2)14-3-5-15(6-4-14)23-16(26)11-28-19-17-18(21-12-22-19)24-20(29-17)25-7-9-27-10-8-25/h3-6,12-13H,7-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFQNTZUTUOHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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